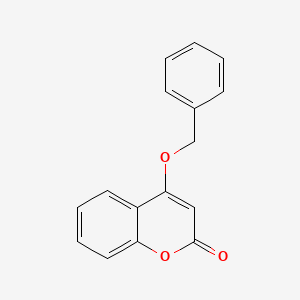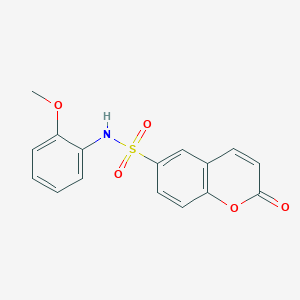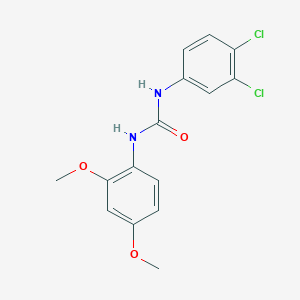![molecular formula C15H13NO5S B5694767 3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid, commonly known as N-(3-acetylphenyl)-3-aminobenzenesulfonamide or APAS, is a chemical compound with a molecular formula C16H14N2O4S. It is a sulfonamide derivative and has been widely used in scientific research due to its various biological activities.
作用機序
The mechanism of action of APAS is mainly related to its inhibition of COX-2 activity and the production of prostaglandins. COX-2 is an enzyme that is induced by inflammatory stimuli and plays a key role in the inflammatory response. APAS can inhibit the activity of COX-2 by binding to its active site and blocking the access of arachidonic acid, the substrate of COX-2. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
APAS has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It can also reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation. In addition, APAS can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
実験室実験の利点と制限
APAS has several advantages for lab experiments, including its low toxicity and high solubility in water. It can be easily synthesized and purified, and its biological activities can be easily measured using various assays. However, there are also some limitations to the use of APAS in lab experiments. For example, it may have off-target effects on other enzymes or pathways, and its effects may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for the research on APAS. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its antitumor activity and its potential as a chemotherapeutic agent. In addition, the development of more specific COX-2 inhibitors based on the structure of APAS may lead to the discovery of new drugs for the treatment of inflammatory diseases.
合成法
APAS can be synthesized through various methods, including the reaction of 3-aminobenzenesulfonamide with acetyl chloride in the presence of a base, or the reaction of 3-acetylaniline with benzenesulfonyl chloride in the presence of a base. The yield of APAS can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
APAS has been widely used in scientific research due to its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor, antifungal, and antibacterial activities. APAS can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It can also inhibit the production of prostaglandins, which are involved in the inflammatory response.
特性
IUPAC Name |
3-[(3-acetylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)11-4-2-6-13(8-11)16-22(20,21)14-7-3-5-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAICJNWQKRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Acetylphenyl)sulfamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)





![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
